Pyraclostrobin

概要

説明

ピラクロストロビンは、ストロビルリン系に属する合成殺菌剤です。キノン外部阻害剤(QoI)であり、農業においてさまざまな菌類病害から作物を保護するために広く使用されています。 ピラクロストロビンは、菌類のミトコンドリア呼吸を阻害することにより作用し、菌類の成長と増殖を効果的に防ぎます .

作用機序

ピラクロストロビンは、菌類のミトコンドリア呼吸を阻害することで効果を発揮します。特に、Qo部位でのシトクロムb複合体IIIを標的にし、電子移動を阻害し、アデノシン三リン酸(ATP)の合成を阻害します。 この阻害は、菌類細胞の死につながります .

生化学分析

Biochemical Properties

Pyraclostrobin interacts with various enzymes and proteins, primarily through its role as a mitochondrial respiration inhibitor . It acts by blocking electron transfer within the respiratory chain, which disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . For instance, it has been found to induce oxidative stress and alter gene expression related to stress and ATP-binding cassette (ABC) transporters in Tetrahymena thermophila . It also inhibits the growth of this organism in a concentration- or time-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with biomolecules and its ability to inhibit or activate enzymes . It is a quinone outside inhibitor (QoI)-type fungicide, and among the QoIs, it lies within the strobilurin chemical class . It is not attributable to Cytb gene alterations, suggesting the presence of other resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, in studies involving Tetrahymena thermophila, the glutathione (GSH) content was found to increase at 24 h and 48 h of exposure and decrease at 96 h .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a subchronic mouse study found that the lowest-observed-adverse-effect level (LOAEL) after this compound was added to chow was 30-40 mg/kg/day .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is metabolized through three main pathways primarily involving alterations to the three major portions of the this compound molecule .

Transport and Distribution

This compound is transported and distributed within cells and tissues

準備方法

合成経路と反応条件

ピラクロストロビンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、メチルN-(2-((1-(4-クロロフェニル)-1H-ピラゾール-3-イル)オキシメチル)フェニル)-N-メトキシカルバメートを、適切な試薬と制御された条件下で反応させることを含みます。 合成には、通常、エステル化、環化、および塩素化などのステップが含まれます .

工業生産方法

工業的な設定では、ピラクロストロビンは、多くの場合、インサイチュ重合などの高度な技術を使用して製造されます。たとえば、ピラクロストロビンナノカプセルは、尿素ホルムアルデヒド樹脂を壁材料として使用して調製できます。 このプロセスには、乳化剤と溶媒を使用して、必要な物理化学的特性を得ることが含まれます .

化学反応の分析

反応の種類

ピラクロストロビンは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: ピラクロストロビンは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: 還元反応は、ピラクロストロビンの官能基を変え、その化学的性質を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、およびさまざまな触媒が含まれます。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ピラクロストロビンの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱塩素化生成物を生成する可能性があります .

科学研究の応用

ピラクロストロビンは、科学研究で幅広く応用されています。これらには以下が含まれます。

科学的研究の応用

Pyraclostrobin has a wide range of scientific research applications, including:

Agriculture: This compound is extensively used to control fungal diseases in crops such as strawberries, cucumbers, and mangoes

Environmental Science: Research on this compound’s degradation and residue behavior in soil and plants helps in understanding its environmental impact.

Nanotechnology: This compound nanocapsules are being developed for enhanced delivery and efficacy in agricultural applications.

類似化合物との比較

ピラクロストロビンは、ストロビルリン系殺菌剤ファミリーに属し、以下のような化合物を含みます。

- アゾキシストロビン

- クレソキシムメチル

- ピコキシストロビン

- フルオキサストロビン

- オリザストロビン

- ジモキシストロビン

- トリフロキシストロビン

これらの類似化合物と比較して、ピラクロストロビンは、さまざまな菌類病原体に対する高い有効性と幅広いスペクトル活性を特徴としています。 その独特の化学構造と作用機序により、現代の農業における貴重なツールとなっています .

生物活性

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture for its efficacy against various fungal pathogens. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different organisms, and implications for environmental and human health.

This compound operates primarily by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the electron transport chain, leading to reduced ATP production and ultimately fungal cell death. This mode of action not only affects pathogenic fungi but also has implications for non-target organisms, including beneficial microbes and higher trophic levels.

Gene Expression Modulation

Recent studies have shown that this compound can alter gene expression in fungi. For instance, research on Magnaporthe oryzae, the rice blast fungus, revealed that this compound treatment led to significant changes in DNA methylation patterns, affecting the expression of 564 genes—340 upregulated and 224 downregulated. Key pathways impacted included protein processing in the endoplasmic reticulum (ER), ubiquitin-mediated proteolysis, and glutathione metabolism .

Biological Activity Against Pathogens

This compound exhibits potent antifungal activity against a variety of plant pathogens. It has been shown to effectively control diseases such as:

- Rice Blast (Magnaporthe oryzae)

- Powdery Mildew (Erysiphe graminis)

- Late Blight (Phytophthora infestans)

The efficacy of this compound varies by concentration and application method, with optimal results observed when used as part of an integrated pest management strategy.

Impact on Honeybees

Research indicates that this compound may impair the health of honeybees (Apis mellifera), particularly affecting their mandibular and hypopharyngeal glands. This impairment can lead to reduced foraging efficiency and overall hive productivity . Monitoring studies have suggested that sublethal doses could impact reproductive performance and homing abilities .

Human Health Considerations

This compound's safety profile has been evaluated through various toxicity studies. Acute toxicity tests show low oral (LD50 > 5000 mg/kg) and dermal (LD50 > 2000 mg/kg) toxicity in rats, indicating a relatively safe profile for humans at typical exposure levels . However, chronic exposure studies have raised concerns about potential liver damage and alterations in blood parameters at higher concentrations .

Environmental Persistence and Metabolism

This compound is known for its persistence in the environment, which raises concerns regarding its accumulation in soil and water systems. Studies have demonstrated that it can be metabolized by soil microorganisms, leading to various degradation products with differing biological activities. For example, metabolites derived from Streptomyces sp. exhibit significant antimicrobial properties, suggesting that while this compound itself may pose risks, its breakdown products could have beneficial effects .

Case Studies

- Case Study on Rice Blast Control : A field trial demonstrated that this compound applied at a rate of 0.5 kg/ha significantly reduced rice blast incidence compared to untreated controls, highlighting its effectiveness as a fungicide under field conditions.

- Honeybee Health Impact Study : An investigation into the effects of pesticide exposure on honeybee colonies revealed that those exposed to sublethal doses of this compound exhibited impaired foraging behavior and reduced hive productivity over time.

特性

IUPAC Name |

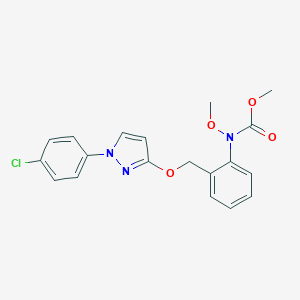

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSNVGNWUDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032638 | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light beige solid; [Merck Index] | |

| Record name | Pyraclostrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1.9 mg/L at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.285 g/cu cm at 20 °C[Health Canada; Regulatory Note: Pyraclostrobin-Headline EC-Cabrio EG (REG2003-06); Pest Management Regulatory Agency (2003) | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.95X10-10 mm Hg at 20 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyraclostrobin is a member of the strobilurin group of fungicides. The strobilurin fungicides act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn causes important cellular biochemical processes to be severely disrupted, and results in cessation of fungal growth. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light beige crystalline solid | |

CAS No. |

175013-18-0 | |

| Record name | Pyraclostrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175013-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclostrobin [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJW8M9OX1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

63.7 to 65.2 °C | |

| Record name | PYRACLOSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。